
1-Ethyl-1H-perimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1H-perimidine is a nitrogen-containing heterocyclic compound belonging to the perimidine family. Perimidines are known for their versatile applications in various fields, including life sciences, medical sciences, and industrial chemistry . The unique electronic properties of perimidines, such as the presence of both π-excessive and π-deficient arrangements, make them valuable in different chemical reactions and applications .
Méthodes De Préparation
The synthesis of 1-Ethyl-1H-perimidine typically involves the condensation reaction of 1,8-diaminonaphthalene with ethyl ketones. This reaction can be carried out under various conditions, including microwave irradiation, ultrasound, and grinding, using different catalysts such as ionic liquids, acids, metals, and nanocatalysts . Industrial production methods often focus on optimizing these conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-Ethyl-1H-perimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions include substituted perimidines, which can be further utilized in various applications.
Applications De Recherche Scientifique
1-Ethyl-1H-perimidine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Ethyl-1H-perimidine involves its interaction with molecular targets such as proteins and enzymes. The compound’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . These interactions can lead to the inhibition of microbial growth or the modulation of inflammatory responses.
Comparaison Avec Des Composés Similaires
1-Ethyl-1H-perimidine can be compared with other perimidine derivatives, such as:
1-Methyl-1H-perimidine: Similar in structure but with a methyl group instead of an ethyl group. It exhibits different reactivity and applications.
1-Phenyl-1H-perimidine: Contains a phenyl group, leading to distinct electronic properties and uses in organic synthesis.
The uniqueness of this compound lies in its specific electronic properties and the ability to undergo a wide range of chemical reactions, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
27228-30-4 |
|---|---|
Formule moléculaire |
C13H12N2 |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
1-ethylperimidine |
InChI |
InChI=1S/C13H12N2/c1-2-15-9-14-11-7-3-5-10-6-4-8-12(15)13(10)11/h3-9H,2H2,1H3 |
Clé InChI |
CQHQYCYSGAZQKE-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC2=CC=CC3=C2C1=CC=C3 |
Solubilité |
21.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-5-(4-methylphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15032531.png)
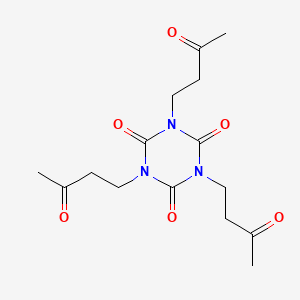
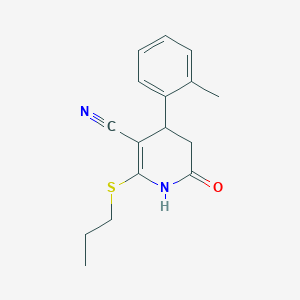
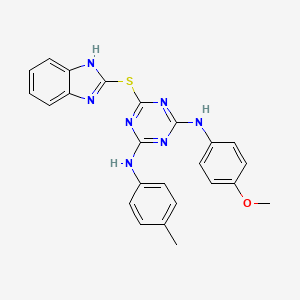
![N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-fluorobenzoyl)piperazin-1-YL]-2-nitroaniline](/img/structure/B15032555.png)
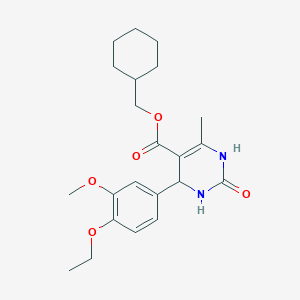
![methyl 4-[3-(furan-2-yl)-1-hydroxy-10-(phenylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B15032574.png)
![(5E)-3-Benzyl-5-({5-[3,5-bis(trifluoromethyl)phenyl]furan-2-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15032575.png)
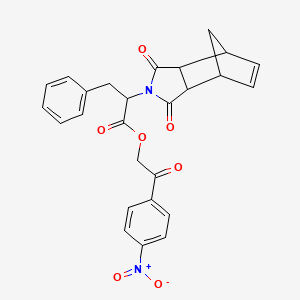
![8-butyl-4,4-dimethyl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B15032580.png)
![methyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15032582.png)
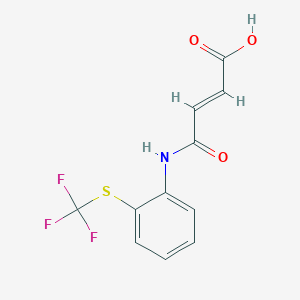
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B15032603.png)
![3-[(2E)-2-(4-bromobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide](/img/structure/B15032614.png)
